5-(4-Tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Properties
Molecular Formula |
C28H30N2O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H30N2O3/c1-28(2,3)20-13-9-19(10-14-20)27-30-24(22-7-6-8-25(32-5)26(22)33-27)17-23(29-30)18-11-15-21(31-4)16-12-18/h6-16,24,27H,17H2,1-5H3 |
InChI Key |
AEMVLFYCLXAYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The synthesis begins with the condensation of phenolic compounds, primary amines, and formaldehyde. For 5-(4-tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,benzoxazine, the phenolic precursor is 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine, which reacts with 4-tert-butylphenylamine and paraformaldehyde. The reaction proceeds via a Mannich-type mechanism, forming the benzoxazine ring through nucleophilic attack and subsequent cyclization.
Process Optimization
Key parameters include temperature, mixing efficiency, and stoichiometry:
-
Temperature : Heating the mixture to 100–140°C ensures homogeneity and accelerates ring formation. At 135°C, the reaction achieves completion within 30 minutes, yielding a transparent melt.
-
Mixing : High-shear mixers like Banbury mixers or twin-screw extruders enhance reaction efficiency by ensuring uniform heat distribution. For example, a Banbury mixer operated at 100°C for 30 minutes produces the benzoxazine monomer with 70% yield after ether washing.
-
Stoichiometry : A 1:2:4 molar ratio of amine, phenol, and formaldehyde maximizes monomer formation while minimizing oligomer byproducts.
Scalability and Industrial Applications
Continuous processing using extruders has been demonstrated for related benzoxazines. A single-screw extruder connected to a Brabender Plasticorder achieves throughputs of 1–5 kg/hr, with the reaction residence time controlled via screw speed (20–60 RPM). Post-synthesis purification via solvent washing (e.g., ether or ethanol) removes unreacted precursors, yielding a fine white powder with >95% purity.
Cyclization Reactions Involving Pyrazolone Intermediates
Pyrazolo[1,5-c][1,benzoxazine derivatives are often synthesized from pyrazolone precursors through cyclization.
Synthesis of 5-Azido-4-Formylpyrazolone
The key intermediate, 5-azido-4-formylpyrazolone, is prepared by nitrosation and subsequent oxidation of 1,3-diphenyl-2-pyrazolin-5-one. Reaction with sodium nitrite in acetic acid introduces the azido group, while selenium dioxide oxidation at 80°C in dioxane yields the formyl derivative.
Cyclization to Form the Benzoxazine Core
The formylpyrazolone undergoes acid-catalyzed cyclization with o-aminophenol derivatives. For example, refluxing 5-azido-4-formylpyrazolone with 4-tert-butyl-o-aminophenol in ethanol containing sulfuric acid (1% v/v) at 80°C for 5 hours forms the dihydropyrazolo-benzoxazine scaffold. The reaction proceeds via imine formation followed by-oxazine ring closure, achieving yields of 65–85%.
Diastereoselectivity and Structural Confirmation
Cyclization reactions exhibit moderate diastereoselectivity, favoring the trans-configuration at the 1,10b positions. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography confirm the relative stereochemistry, with the trans-isomer constituting >80% of the product.
Intramolecular 1,3-Dipolar Cycloaddition
Intramolecular cycloaddition offers a versatile route to functionalized pyrazolo-benzoxazines.
Preparation of Hydrazonoyl Chlorides
Hydrazonoyl chlorides serve as precursors for nitrilimine intermediates. These are synthesized via a one-pot reaction between arylhydrazines and chloroacetyl chloride in dichloromethane at 0°C, followed by dehydrohalogenation with triethylamine.
Cycloaddition Reaction Conditions
The hydrazonoyl chloride is treated with potassium carbonate in acetonitrile to generate the nitrilimine, which undergoes intramolecular cycloaddition with an alkyne moiety. For the target compound, the alkyne is introduced via a Sonogashira coupling with 4-methoxyphenylacetylene. Heating the mixture at 80°C for 12 hours affords the cyclized product in 60–75% yield.
Applications in Heteroannulation
This method enables bis-heteroannulation for constructing fused polycyclic systems. For instance, reacting the nitrilimine with diethyl acetylenedicarboxylate produces uracil-functionalized derivatives, expanding the compound’s utility in medicinal chemistry.
Comparative Analysis of Synthesis Methods
| Method | Yield | Purity | Scalability | Key Advantages |
|---|---|---|---|---|
| Solventless Synthesis | 70–85% | >95% | Industrial | Eco-friendly, continuous processing |
| Cyclization | 65–85% | 90–95% | Laboratory | High diastereoselectivity |
| Intramolecular Cycloaddition | 60–75% | 85–90% | Laboratory | Versatility for functionalized derivatives |
Chemical Reactions Analysis
Reactions:: Avobenzone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substituent groups can be modified.
Photochemical Reactions: Ultraviolet light can impact its stability.
N-bromosuccinimide (NBS): Used for bromination reactions.
Chlorinated Water and UV Light: Can cause disintegration into other organic compounds.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may lead to different functional groups, while reduction could alter the benzoxazine ring.
Scientific Research Applications
Avobenzone finds applications beyond sunscreens:
Chemistry: Used as a UV-absorbing agent in various formulations.
Biology: Investigated for its effects on cellular processes.
Industry: UV-stabilizer in plastics and polymers.
Mechanism of Action
Avobenzone absorbs UV radiation, transitioning to an excited state. It then dissipates this energy harmlessly, preventing UV-induced damage. Its molecular targets include skin cells and DNA.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound significantly increases logP compared to halogenated derivatives (e.g., bromo in , fluoro in ), favoring blood-brain barrier penetration .
- Thermal Stability : Halogenated analogues (e.g., ) exhibit higher melting points (~260–265°C) due to stronger intermolecular halogen bonding, whereas methyl/methoxy-substituted derivatives (e.g., ) show lower thermal stability .
- Bioavailability : Fluorinated derivatives (e.g., ) comply with Lipinski’s and Veber’s rules for drug-likeness, while bulky tert-butyl or bromo groups may reduce intestinal absorption .
Structure-Activity Relationship (SAR) Insights
- Halogen Effects : Bromo/chloro substituents (e.g., ) increase molecular polarizability, favoring interactions with hydrophobic enzyme pockets .
- Steric Effects : The tert-butyl group in the target compound may reduce off-target interactions compared to planar analogues like , which lack bulky substituents .
Biological Activity
The compound 5-(4-tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory effects, and other relevant biological activities.
Chemical Structure and Properties
This compound can be described by its empirical formula and molecular weight of approximately 388.46 g/mol. The structural features contributing to its biological activity include:
- Benzoxazine core : Known for various pharmacological properties.
- Substituents : The presence of tert-butyl and methoxy groups which may enhance lipophilicity and biological interactions.
Antibacterial Activity
Recent studies have indicated that compounds similar to this benzoxazine derivative exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. The inhibition of acetylcholinesterase (AChE) and urease has been documented for related compounds. For example, certain derivatives demonstrated strong AChE inhibitory activity with IC50 values significantly lower than standard drugs .
| Enzyme | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| AChE | 5-(4-tert-butylphenyl)... | 2.14 ± 0.003 | |
| Urease | 5-(4-tert-butylphenyl)... | 0.63 ± 0.001 |
Case Studies
Several studies have evaluated the biological activities of related benzoxazine derivatives:
- Study on Anticancer Activity : A derivative showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involved apoptosis induction in cancer cells.
- Neuroprotective Effects : Some studies have reported that benzoxazine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
The proposed mechanisms by which these compounds exert their biological effects include:
- Interaction with Enzymes : Binding to active sites of enzymes like AChE and urease, thus inhibiting their activity.
- Antimicrobial Action : Disruption of bacterial cell walls or interference with metabolic pathways.
- Cell Signaling Pathways : Modulation of pathways involved in cell survival and apoptosis.
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical?
The synthesis typically involves multi-step reactions, starting with hydrazine derivatives and carbonyl-containing precursors. Key steps include:
- Cyclization : Acid-catalyzed cyclization of intermediates like phenylhydrazones to form the pyrazolo-benzoxazine core .
- Substituent introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach tert-butylphenyl and methoxyphenyl groups .
- Optimized conditions : Ethanol/methanol as solvents, temperatures between 60°C to reflux, and reaction times of 12–24 hours .
Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Tert-butylbenzaldehyde + phenylhydrazine (HCl, EtOH, 70°C) | 65–75 | 90% |
| 2 | Cyclization (H2SO4, reflux, 6h) | 50–60 | 85% |
| 3 | Methoxy group introduction (NaOMe, DMF, 80°C) | 70–80 | 95% |
Q. What analytical techniques confirm its structural integrity and purity?
- 1H/13C NMR : Assign proton environments (e.g., tert-butyl singlet at δ 1.3 ppm, methoxy groups at δ 3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 435.2) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Q. How do structural features influence its chemical reactivity?
- Electron-donating groups (methoxy, tert-butyl) enhance electrophilic substitution at specific positions .
- Pyrazolo-benzoxazine core : Susceptible to oxidation at the dihydro moiety; stabilize with inert atmospheres during reactions .
Q. What in vitro assays are used to evaluate biological activity?
- Anticancer : MTT assay (IC50 values against cancer cell lines like MCF-7 or HeLa) .
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities?
- Catalyst screening : Test Lewis acids (e.g., AlCl3) for regioselective functionalization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require lower temperatures to avoid side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., cyclization in 30 minutes vs. 6 hours) .
Q. How to reconcile contradictory reports on biological activity across studies?
- Substituent analysis : Compare activity of analogs (e.g., dichloro vs. methoxy derivatives) to isolate substituent effects .
- Assay standardization : Ensure consistent cell lines, incubation times, and solvent concentrations. Discrepancies in IC50 values may arise from variations in assay protocols .
Q. What strategies enable regioselective modification of the core structure?
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to functionalize specific positions .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl protection) during synthesis .
Q. How does the compound’s stability vary under different experimental conditions?
- Thermal stability : Decomposition observed >200°C (TGA analysis); store at –20°C under argon .
- Photostability : UV light exposure (λ = 254 nm) induces degradation; use amber vials for storage .
- pH sensitivity : Stable in neutral buffers (pH 6–8); avoid strongly acidic/basic conditions to prevent ring-opening .
Key Considerations for Methodological Rigor
- Data validation : Replicate experiments across ≥3 batches to confirm reproducibility .
- Structural analogs : Use derivatives (e.g., fluorophenyl or bromophenyl variants) as negative/positive controls in biological assays .
- Computational modeling : DFT calculations predict reactive sites and guide synthetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
